molecular formula C19H29ClN2O3S B2504631 ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177659-05-0

ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2504631
CAS No.: 1177659-05-0
M. Wt: 400.96
InChI Key: SODWESVMVURXJV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives

Scientific Research Applications

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

While specific information on the mechanism of action of your compound is not available, thieno[2,3-c]pyridine derivatives are known to act as ATP-mimetic kinase inhibitors .

Future Directions

Thieno[2,3-c]pyridine derivatives could serve as starting points for future drug discovery programs . They have potential for development into potent and highly ligand efficient inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base can form an intermediate, which then undergoes further reactions to yield the desired thieno[2,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl and cyclohexaneamido groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h13H,3-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWESVMVURXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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